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Compound of Interest

Compound Name: L-736380

Cat. No.: B15617990 Get Quote

Introduction

L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B)

receptor, also known as the cholecystokinin-2 (CCK2) receptor. As a research chemical, it has

been instrumental in characterizing the physiological and pathological roles of the CCK-B

receptor, which is implicated in various functions within the central nervous system and

gastrointestinal tract. This document provides a comprehensive overview of the chemical

properties, pharmacological activity, and relevant experimental methodologies for L-736380,

intended for researchers and professionals in drug development.

Chemical Structure and Properties
L-736380 is a complex synthetic molecule belonging to the benzodiazepine class. Its

systematic IUPAC name is 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-

[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea[1].

Table 1: Physicochemical Properties of L-736380
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Property Value Reference

CAS Number 152885-49-9 [1]

Molecular Formula C25H29N9O2 [1]

Molecular Weight 487.57 g/mol [1]

Exact Mass 487.2444 [1]

Elemental Analysis
C: 61.59%, H: 6.00%, N:

25.86%, O: 6.56%
[1]

Pharmacological Profile
L-736380 functions as a high-affinity antagonist for the CCK-B receptor, which is a G protein-

coupled receptor (GPCR) for the peptide hormones gastrin and cholecystokinin[2][3]. It exhibits

significant selectivity for the CCK-B subtype over the CCK-A receptor subtype.

Table 2: Pharmacological Activity of L-736380

Parameter Value
Species/Assay
Condition

Reference

IC50 (CCK-B) 0.054 nM
Radioligand binding

assay
[4][5]

IC50 (CCK-A) 400 nM
Radioligand binding

assay
[4][5]

Selectivity
~7400-fold for CCK-B

over CCK-A

Calculated from IC50

values
[4][5]

ID50 0.064 mg/kg

Inhibition of gastric

acid secretion in

anesthetized rats

[4][5]

ED50 1.7 mg/kg

Ex vivo binding of

[125I]CCK-8S in

mouse brain

membranes

[4][5]
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Mechanism of Action and Signaling Pathway
The CCK-B receptor, the target of L-736380, is primarily coupled to the Gq alpha subunit of

heterotrimeric G proteins[1]. Upon activation by endogenous ligands like gastrin or CCK, the

receptor initiates a signaling cascade by activating Phospholipase C (PLC)[1][6]. PLC

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:

inositol trisphosphate (IP3) and diacylglycerol (DAG)[6]. IP3 triggers the release of calcium

(Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC)[1]. This pathway

can further lead to the activation of downstream effectors such as the MAP kinase/ERK

cascade[7]. By competitively binding to the CCK-B receptor, L-736380 prevents this signaling

cascade from being initiated.
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Figure 1: CCK-B receptor signaling pathway and point of inhibition by L-736380.

Experimental Protocols
Detailed experimental protocols for L-736380 are not extensively published. However, based

on the available data, a generalized protocol for a competitive radioligand binding assay to

determine the IC50 value is provided below. This is a representative methodology and should

be optimized for specific laboratory conditions.

Generalized Protocol: Competitive Radioligand Binding Assay

Preparation of Membranes:

Homogenize tissue or cells known to express the CCK-B receptor (e.g., mouse brain

tissue, CHO cells transfected with the human CCK-B receptor) in a cold buffer solution.

Centrifuge the homogenate at low speed to remove nuclei and debris.

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
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Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine

protein concentration using a standard method (e.g., Bradford assay).

Binding Assay:

In a multi-well plate, add a constant concentration of a suitable radioligand (e.g.,

[125I]CCK-8S).

Add increasing concentrations of the unlabeled competitor, L-736380.

To determine non-specific binding, add a high concentration of an unlabeled standard

CCK-B agonist (e.g., gastrin) to a set of wells.

Add the prepared cell membranes to initiate the binding reaction.

Incubate the mixture at a defined temperature for a specific time to reach equilibrium.

Separation and Detection:

Terminate the assay by rapid filtration through a glass fiber filter, separating bound from

free radioligand.

Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the L-736380
concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the

concentration of L-736380 that inhibits 50% of the specific binding of the radioligand.
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Figure 2: Generalized workflow for a competitive radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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